molecular formula C16H13BrN2O3 B3749501 2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3749501
M. Wt: 361.19 g/mol
InChI Key: QARIQSFQRODEJS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group at position 2 and a 3,4-dimethoxyphenyl group at position 5. The bromine atom introduces electron-withdrawing effects, while the methoxy groups provide electron-donating properties, creating a unique electronic profile. This structural duality makes the compound a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-19-16(22-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIQSFQRODEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromoaniline with 3,4-dimethoxybenzoyl chloride to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.

Scientific Research Applications

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may differ based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the bioactivity and physicochemical properties of oxadiazoles:

  • Bromine Position: The target compound’s 2-bromophenyl group contrasts with derivatives like 2-(3-bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS: 68047-41-6), where bromine is at position 3.
  • Methoxy Groups: The 3,4-dimethoxyphenyl moiety is shared with compound 12c (2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole), which exhibits 72.68% growth inhibition in cytotoxicity assays. This suggests that the dimethoxy group enhances interaction with cellular targets, possibly through hydrogen bonding or π-π stacking .
Table 1: Substituent Effects on Bioactivity
Compound Substituents Key Activity Reference
Target Compound 2-Bromophenyl, 3,4-dimethoxyphenyl Not explicitly reported -
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives 3,4-dimethoxyphenyl + variable groups Cytotoxicity (up to 72.68% inhibition)
2-(3-Bromophenyl)-5-(2-naphthyl)-oxadiazole 3-Bromophenyl, 2-naphthyl Not reported (structural analogue)
Anti-inflammatory Activity

The compound 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (61.9% inhibition) demonstrates that the 3,4-dimethoxyphenyl group contributes to anti-inflammatory effects, comparable to indomethacin.

Cytotoxicity

Compound 12c (similar dimethoxy group) shows strong cytotoxicity, suggesting that the target compound’s dimethoxyphenyl moiety could similarly enhance anticancer activity. However, the bromine’s position might influence specificity; para-substituted halogens in oxadiazoles (e.g., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ) exhibit superior growth inhibition (98.74%) in leukemia cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

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